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Compound of Interest

Compound Name:
2-(Methylamino)-1-(4-

methylpiperazin-1-yl)ethanone

Cat. No.: B061151 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The piperazine nucleus, a six-membered heterocycle with two nitrogen atoms at opposing

positions, is a privileged scaffold in medicinal chemistry.[1] Its unique structural features confer

favorable physicochemical properties, making it a common moiety in a wide array of

therapeutic agents. This technical guide provides an in-depth overview of the biological activity

screening of piperazine derivatives, focusing on their anticancer, antimicrobial, and central

nervous system (CNS) activities. Detailed experimental protocols, quantitative data summaries,

and visualizations of key biological pathways and workflows are presented to facilitate further

research and drug development in this promising area.

Anticancer Activity of Piperazine Derivatives
Piperazine derivatives have demonstrated significant potential as anticancer agents, exhibiting

cytotoxic effects against a range of human cancer cell lines.[2] Their mechanisms of action are

diverse and often involve the induction of apoptosis, cell cycle arrest, and modulation of critical

signaling pathways implicated in cancer cell proliferation and survival.[2][3]

Quantitative Data: In Vitro Anticancer Activity
The cytotoxic or growth-inhibitory potential of piperazine derivatives is commonly quantified by

the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value.
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Lower values are indicative of higher potency. The following tables summarize the in vitro

anticancer activity of selected piperazine derivatives against various human cancer cell lines.
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Compound
ID/Reference

Cancer Cell
Line

Cancer Type IC50/GI50 (µM) Citation

Vindoline-

Piperazine

Conjugates

Compound 23 MDA-MB-468 Breast Cancer 1.00 [4][5]

Compound 25 HOP-92
Non-Small Cell

Lung Cancer
1.35 [4][5]

Dimer (4) SiHa Cervical Cancer 2.85 [5]

Derivative 3 HeLa Cervical Cancer 9.36 [5]

Thiazolinylphenyl

-piperazines

Compound 21-23 MDA-MB231
Triple-Negative

Breast Cancer

Potent

Cytotoxicity
[2]

Quinoxalinyl–

piperazine

derivative

Compound 30 Multiple
Breast, Skin,

Pancreas, Cervix

Dose-dependent

inhibition
[2][3]

1-(4-

substitutedbenzo

yl)-4-(4-

chlorobenzhydryl

)piperazine

derivatives

Various
MCF7, BT20,

T47D, CAMA-1
Breast Cancer 0.31–120.52 [6]

Podophyllotoxin-

piperazine

derivative
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Not Specified MCF-7 Breast Cancer 2.78 [7]

Benzothiazole-

piperazine

derivative

Not Specified
T47D, MCF7,

HCT116, Caco2
Breast, Colon 33-48 [7]

Key Signaling Pathways in Anticancer Activity
The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth,

proliferation, and survival. Many piperazine derivatives exert their anticancer effects by

inhibiting key components of this pathway.
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Caption: The PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.
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Many anticancer agents, including certain piperazine derivatives, induce cell cycle arrest at the

G2/M checkpoint, preventing cancer cells from entering mitosis and leading to apoptosis.[3][8]

This process is tightly regulated by a network of proteins, including cyclin-dependent kinases

(CDKs) and cyclins.
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Caption: Molecular mechanism of G2/M cell cycle arrest induced by piperazine derivatives.
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Antimicrobial Activity of Piperazine Derivatives
The emergence of antimicrobial resistance necessitates the development of new anti-infective

agents. Piperazine derivatives have shown a broad spectrum of activity against various

pathogenic bacteria and fungi.[9][10]

Quantitative Data: In Vitro Antimicrobial Activity
The antimicrobial efficacy of piperazine derivatives is typically determined by the Minimum

Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents

visible growth of a microorganism.
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Compound
ID/Reference

Microbial Strain MIC (µg/mL) Citation

Chalcone-piperazine

hybrid
Candida albicans 2.22 [1]

Sparfloxacin/Gatifloxa

cin derivatives

S. aureus, E. faecalis,

Bacillus sp.
1-5 [1]

N-[5-(5-nitro-2-

thienyl)-1,3,4-

thiadiazole-2-

yl]piperazinyl

quinolones

Gram-positive

bacteria
0.015 [1]

Thiadiazole-

piperazine hybrids

Compound 4, 6c, 6d
Staphylococcus

aureus
16 [11]

Compound 6d, 7b Bacillus subtilis 16 [11]

Compound 6c Escherichia coli 8 [11]

Piperazine-based

phthalimide derivative

(5e)

MRSA 45 [12]

RL-308 MRSA 2 [13]

S. aureus 2 [13]

RL-327 MRSA 2 [13]

S. aureus 4 [13]

RL-328 MRSA 2 [13]

S. aureus 2 [13]

RL-336 MRSA 8 [13]

S. aureus 32 [13]
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Central Nervous System (CNS) Activity of Piperazine
Derivatives
The piperazine scaffold is a key component of many CNS-active drugs, modulating the activity

of various neurotransmitter receptors, particularly dopamine and serotonin receptors.[14][15]

Quantitative Data: Receptor Binding Affinity
The potency of CNS-active piperazine derivatives is often measured by their binding affinity (Ki)

to target receptors. Lower Ki values indicate a higher affinity.
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Compound
ID/Reference

Target Receptor Ki (nM) Citation

Coumarin-piperazine

derivative (25)
Dopamine D2 1.4 [16]

Dopamine D3 4.8 [16]

Serotonin 5-HT1A 0.012 [16]

Serotonin 5-HT2A 8.0 [16]

Coumarin-piperazine

derivative (26)
Dopamine D2 2.6 [16]

Dopamine D3 4.3 [16]

Serotonin 5-HT1A 3.3 [16]

Serotonin 5-HT2A 0.3 [16]

Arylpiperazine

derivative (12a)
Serotonin 5-HT1A 41.5 [17]

Serotonin 5-HT2A 315 [17]

Serotonin 5-HT7 42.5 [17]

Dopamine D2 300 [17]

Arylpiperazine

derivative (9b)
Serotonin 5-HT1A 23.9 [17]

Serotonin 5-HT2A 39.4 [17]

Serotonin 5-HT7 45.0 [17]

N-Phenylpiperazine

analog (6a)
Dopamine D3 1.4 [18]

Serotonin 5-HT1A 199 [18]

Key Signaling Pathways in CNS Activity
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Dopamine receptors are G-protein coupled receptors (GPCRs) that are broadly classified into

D1-like (D1, D5) and D2-like (D2, D3, D4) families, which have opposing effects on adenylyl

cyclase and cyclic AMP (cAMP) production.[19][20]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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